Cobalt hypophosphite

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

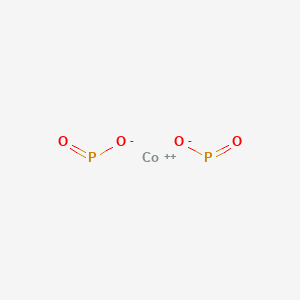

Cobalt hypophosphite is a chemical compound with the formula Co(H₂PO₂)₂ It is a cobalt salt of hypophosphorous acid and is known for its unique properties and applications in various fields

准备方法

Synthetic Routes and Reaction Conditions

Cobalt hypophosphite can be synthesized through several methods. One common approach involves the reaction of cobalt chloride with hypophosphorous acid. The reaction typically occurs in an aqueous solution at room temperature. The resulting product is then purified through crystallization.

Another method involves the reduction of cobalt salts with sodium hypophosphite in an aqueous medium. This method is advantageous due to its simplicity and the high purity of the resulting this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using cobalt chloride and hypophosphorous acid. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then subjected to various purification processes, including filtration and crystallization, to obtain the final compound.

化学反应分析

Hydrolysis and Catalytic Decomposition

Cobalt hypophosphite undergoes hydrolysis in aqueous media, producing phosphite and hydrogen gas:

H2PO2−+H2O→H2PO3−+H2

This reaction is catalyzed by cobalt-containing alloys (e.g., Co–P or Co–B), with kinetic studies showing temperature-dependent rate constants (Table 1) .

Table 1: Rate constants for hypophosphite hydrolysis catalyzed by Co–B alloys

| Temperature (°C) | Rate Constant (s⁻¹) |

|---|---|

| 30 | 8.53×10−4 |

| 40 | 1.62×10−4 |

| 50 | 3.06×10−3 |

| 60 | 5.06×10−3 |

| 80 | 1.39×10−2 |

Mechanistic studies using D₂O reveal hydrogen/deuterium exchange at phosphorus-bound sites, supporting a pathway involving ligand-solvent interactions .

Redox Reactions in Basic Media

In alkaline solutions, cobalt(III)-hypophosphite complexes decompose via internal redox processes:

(NH3)5CoO2PH22++OH−→Co2++H2PO2−+H2PO3−

Key findings include:

-

Quantitative Co(II) yield : All Co(III) is reduced to Co(II) under basic conditions .

-

Isotope effects : Deuterium labeling experiments show a kinetic isotope effect kH2O/kD2O=1.14–1.23, consistent with a hydride-transfer mechanism .

-

Reaction steps :

Catalytic Hydrogen Generation

This compound derivatives act as catalysts in hydrogen production via sodium hypophosphite reforming:

NaH2PO2+H2OCoO B2O3NaH2PO3+H2

Electroless Cobalt Deposition

This compound serves as a reducing agent in electroless plating, depositing metallic cobalt on catalytic surfaces:

Co2++H2PO2−+H2O→Co0+H2PO3−+2H+

Interaction with Oxidizing Agents

This compound reacts with strong oxidizers like Ce(IV), undergoing induced electron transfer:

-

Initial oxidation of hypophosphite to a P(II) radical.

-

Competing pathways:

Stability and Solvent Effects

科学研究应用

Catalytic Applications

Hydrogen Generation:

Cobalt hypophosphite has been explored as a catalyst for hydrogen generation through the reforming of sodium hypophosphite. Research indicates that cobalt-boron oxide catalysts can effectively facilitate this process. The reaction rates were analyzed at temperatures ranging from 30°C to 80°C, with notable findings on the activation energy and reaction kinetics. For instance, at 80°C, the reaction rate constant was found to be k80°C=1.39×10−2s−1 .

Electrocatalysis:

Cobalt phosphide (CoP), derived from this compound, has shown promise as an electrocatalyst for hydrogen evolution reactions (HER), particularly in seawater splitting applications. A recent study demonstrated that CoP exhibits excellent catalytic activity and stability in alkaline electrolytes, maintaining low overpotential even at high salt concentrations . The performance metrics included an overpotential increase of less than 28 mV when transitioning from pure water to saturated NaCl solutions.

Electrodeposition and Surface Coatings

This compound is utilized in electrodeposition processes to create thin films of cobalt on various substrates. This method allows for the deposition of cobalt with enhanced physical properties. Studies have shown that the use of sodium hypophosphite in alkaline solutions can yield smooth and adherent cobalt deposits, which are crucial for applications in electronics and corrosion resistance .

Table 1: Composition of Typical Electrodeposition Baths

| Bath Type | Cobalt Concentration (g/L) | Hypophosphite Concentration (g/L) | Ammonium Salt Concentration (g/L) | pH Range |

|---|---|---|---|---|

| Bath I | 2-10 | 20-100 | 25-50 | 8-9 |

| Bath II | Varies | Varies | Varies | Varies |

| Bath III | High | Low | Low | Varies |

Corrosion Resistance

Cobalt phosphide coatings derived from this compound have demonstrated superior corrosion resistance compared to traditional coatings. The low solubility of CoP during seawater splitting processes contributes to its durability and effectiveness as a protective layer . This characteristic makes it suitable for applications in marine environments where corrosion is a significant concern.

Research and Production Methods

Recent advancements have focused on the electrodialytic production of this compound from cobalt anodes in hypophosphite solutions. This method allows for controlled synthesis and has implications for large-scale production .

Case Study: Electrodialytic Production

- Methodology: Direct current applied to cobalt anodes in a hypophosphite solution.

- Outcome: Efficient production of this compound with potential scalability for industrial applications.

作用机制

The mechanism by which cobalt hypophosphite exerts its effects is primarily through its role as a reducing agent. It donates electrons to other compounds, thereby reducing them. This property is utilized in various catalytic processes and in the reduction of metal ions to their elemental forms. The molecular targets and pathways involved include the reduction of metal ions and the activation of certain chemical bonds in catalytic reactions.

相似化合物的比较

Cobalt hypophosphite can be compared with other similar compounds such as:

Nickel hypophosphite: Similar in its reducing properties but differs in its catalytic activity and applications.

Iron hypophosphite: Also used as a reducing agent but has different reactivity and stability profiles.

Copper hypophosphite: Known for its use in electroplating and as a reducing agent, but with distinct chemical properties compared to this compound.

This compound is unique due to its specific catalytic properties and its effectiveness as a reducing agent in various chemical reactions. Its applications in material science and industry further highlight its distinctiveness compared to other hypophosphite compounds.

属性

InChI |

InChI=1S/Co.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;;/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULVOJXGUNKLAM-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P=O.[O-]P=O.[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoO4P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.878 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。